Dibutylchlorendate
Overview
Description
Synthesis Analysis
The synthesis of different dibutyltin compounds is described in the papers. For instance, dibutylchloromethyltin chloride is synthesized as a covalent inhibitor of the mitochondrial ATP synthase complex . Another paper describes the synthesis of dibutyltin(IV) bis(heteroaromatic carboxylate) by reacting dibutyltin oxide with heteroaromatic carboxylic acid in a 1:2 molar ratio . Additionally, a one-step synthesis of dibutyl furandicarboxylates from galactaric acid is reported, highlighting the versatility of dibutyltin compounds synthesis .
Molecular Structure Analysis
The molecular structures of several dibutyltin compounds have been determined using X-ray crystallography. For example, the mixed-ligand compound di-n-butyl(4-chlorobenzoxy)(4-chlorobenzohydroxamato)tin(IV) exhibits a distorted trigonal bipyramidal geometry with the butyl groups trans to each other . The dibutyltin(IV) bis(2-thiazolylcarboxylate) has a six-coordinate skew-trapezoidal bipyramidal geometry . The dibutyltin 3,4-dimethoxybenzotate compound forms a dimer structure shaped by a Sn2O2 planar four-membered ring .
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions of dibutyltin compounds. However, the inhibition of mitochondrial ATPase by dibutylchloromethyltin chloride suggests that these compounds can participate in significant biochemical interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibutyltin compounds are inferred from their synthesis and structural analysis. The compounds exhibit varying geometries and coordination numbers, which can influence their reactivity and physical properties. For example, the presence of intermolecular hydrogen bonding in the crystal structure of a mixed-ligand dibutyltin(IV) complex contributes to the stabilization of the structure . The quantum chemistry calculations of the dibutyltin 3,4-dimethoxybenzotate compound provide insights into its stability and electronic properties . The cytotoxicity and antioxidant activity of dinuclear dibutyltin (IV) complexes derived from Schiff bases and dicarboxylates have been investigated, indicating potential biological applications .
Scientific Research Applications
1. Environmental Impact and Soil Microbiome Alterations
Dibutyl phthalate (DBP), often found in soils as an environmental pollutant, impacts the microbiome and functions in black soils. It significantly reduces the richness and diversity of bacteria and fungi, altering their community structures and metabolic activities. This suggests that DBP contamination changes the biodiversity of black soils and impacts the ecosystem function (Wang et al., 2016).
2. Endocrine Disruption and Metabolic Effects
Studies on rats have shown that subacute exposure to dibutyl phthalate affects insulin sensitivity, oxidative status, and thyroid function, contributing to the development of hyperglycemia and insulin resistance. This indicates DBP's potential role in metabolic disruption (Majeed et al., 2021).
3. Impact on Reproductive Health
Research has demonstrated that dibutyl phthalate can inhibit the effects of follicle-stimulating hormone on rat granulosa cells, affecting reproductive functions. DBP does not induce significant cell death but reduces the expression of key hormones and receptors, impairing reproductive cell functions (Wang et al., 2016).
4. Effects on Antral Follicle Growth and Viability
Dibutyl phthalate, when exposed to mouse ovarian antral follicles in vitro, causes growth inhibition and cytotoxicity at high concentrations. This suggests its detrimental impact on antral follicles and potential disruption of normal ovarian function at certain exposure levels (Rasmussen et al., 2017).
5. Immunotoxicity on Macrophages
Exposure to dibutyl phthalate adversely affects murine macrophages, a key component of the immune response. High doses of DBP show cytotoxicity, while moderate doses alter macrophage functions such as phagocytosis and cytokine production, indicating DBP's immunotoxic effects (Li et al., 2013).
6. Risk Assessment and Pharmacokinetics
A physiologically based pharmacokinetic model developed for di-isobutyl phthalate and its metabolite mono-isobutyl phthalate in rats has been extended for human risk assessment, providing valuable insights into human health risks associated with DiBP exposure (Jeong et al., 2021).
Safety And Hazards
properties
IUPAC Name |
dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl6O4/c1-3-5-7-26-13(24)9-10(14(25)27-8-6-4-2)16(21)12(19)11(18)15(9,20)17(16,22)23/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAHPBDUQZFDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051802 | |
Record name | Dibutyl chlorendate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Dibutyl chlorendate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1774 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Dibutyl chlorendate | |
CAS RN |
1770-80-5 | |
Record name | Dibutyl chlorendate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1770-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibutyl chlorendate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001770805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl chlorendate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyl chlorendate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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